molecular formula C7H5F2N3O B1432028 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile CAS No. 1544861-08-6

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile

Cat. No.: B1432028
CAS No.: 1544861-08-6
M. Wt: 185.13 g/mol
InChI Key: OHDOCUCIEABPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile: is a chemical compound with the molecular formula C7H5F2N3O and a molecular weight of 185.13 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with a difluoroethoxy group and a carbonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a probe to investigate the activity of specific enzymes involved in metabolic processes .

Medicine: It is explored for its activity against certain diseases and conditions, including its potential as an anti-cancer agent .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. It is valued for its stability and reactivity, making it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The difluoroethoxy group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate these targets, resulting in various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

    5-(2,2-Difluoroethoxy)pyrazine: Similar structure but lacks the carbonitrile group.

    2,3-Difluoropyrazine: Contains difluoro groups but lacks the ethoxy and carbonitrile groups.

    5-Ethoxypyrazine-2-carbonitrile: Similar structure but lacks the difluoro groups.

Uniqueness: 5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile is unique due to the presence of both the difluoroethoxy and carbonitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

5-(2,2-difluoroethoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3O/c8-6(9)4-13-7-3-11-5(1-10)2-12-7/h2-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDOCUCIEABPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-(2,2-Difluoroethoxy)pyrazine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.